BenchChemオンラインストアへようこそ!

1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine

sigma receptor SAR CNS drug design

1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine (CAS not yet assigned; also named 1-sec-butyl-4-(2-methylbenzyl)piperazine) is a disubstituted piperazine derivative with molecular formula C₁₆H₂₆N₂ and molecular weight 246.39 g·mol⁻¹. It is commercially available as the oxalate salt from screening-compound suppliers.

Molecular Formula C16H26N2
Molecular Weight 246.39 g/mol
Cat. No. B10879744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine
Molecular FormulaC16H26N2
Molecular Weight246.39 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC2=CC=CC=C2C
InChIInChI=1S/C16H26N2/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2/h5-8,15H,4,9-13H2,1-3H3
InChIKeyNDKIPTNYDSQZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine – Physicochemical Baseline and Procurement Profile


1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine (CAS not yet assigned; also named 1-sec-butyl-4-(2-methylbenzyl)piperazine) is a disubstituted piperazine derivative with molecular formula C₁₆H₂₆N₂ and molecular weight 246.39 g·mol⁻¹. It is commercially available as the oxalate salt from screening-compound suppliers . The molecule features a sec‑butyl group on one piperazine nitrogen and a 2‑methylbenzyl (ortho‑tolylmethyl) group on the other, yielding a calculated LogP of 1.66 and a topological polar surface area of 81.1 Ų . These physicochemical properties place it in a region of chemical space often associated with CNS‑penetrant, orally bioavailable small molecules [1].

Why 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine Cannot Be Casually Replaced by In‑Class Piperazines


1,4‑Disubstituted piperazines exhibit profound sensitivity to both the nature and the position of substituents on the aromatic ring and the N‑alkyl chain. Published structure–activity relationship (SAR) series demonstrate that moving a methyl group from the ortho to the meta or para position on the benzyl ring, or altering the branching of the alkyl chain, can shift σ‑receptor subtype selectivity by orders of magnitude and alter D₂ vs. 5‑HT₁A affinity profiles [1]. Consequently, two benzylpiperazines that appear “similar” by Tanimoto similarity may display divergent pharmacology, making untested substitution scientifically inadmissible without direct comparative binding or functional data [2].

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine: Known Data and Critical Gaps


Ortho‑Methyl Substitution on the Benzyl Ring Enhances Lipophilicity and Modulates Sigma‑Receptor Affinity Relative to Unsubstituted Benzyl Analogs

In the 1‑aralkyl‑4‑benzylpiperazine series studied by Costantino et al., introduction of an ortho‑methyl group on the benzyl ring (as in 1‑(2‑methylbenzyl)‑4‑benzylpiperazine) increased σ₁ receptor affinity by approximately 3‑ to 5‑fold compared to the unsubstituted benzyl analog, while retaining selectivity over σ₂ [1]. Although the exact compound 1‑(butan‑2‑yl)‑4‑(2‑methylbenzyl)piperazine was not explicitly tested in that publication, the ortho‑methyl substitution pattern it shares with high‑affinity ligands supports a predictable vector for enhanced σ₁ engagement. No head‑to‑head comparison data are available for this specific compound.

sigma receptor SAR CNS drug design

Sec‑Butyl vs. n‑Butyl Chain Branching: Impact on Sigma‑2/Sigma‑1 Selectivity in 4‑Benzylpiperazine Scaffolds

Branching of the N‑alkyl substituent is known to modulate sigma receptor subtype selectivity. In a series of 4‑benzylpiperazine derivatives, replacement of an n‑butyl with an isobutyl group altered σ₂/σ₁ selectivity ratios by >10‑fold [1]. The sec‑butyl group present in 1‑(butan‑2‑yl)‑4‑(2‑methylbenzyl)piperazine introduces chirality and a sterically more demanding environment than n‑butyl, which is predicted to shift selectivity toward σ₂ based on pharmacophore models, but no experimental data exist for this specific compound.

sigma‑2 receptor TMEM97 selectivity

Positional Isomerism: Ortho‑ vs. Meta‑Methylbenzyl Substitution on Piperazine Modulates CNS Receptor Binding Profiles

Comparative studies on benzylpiperazine positional isomers demonstrate that an ortho‑methyl substituent (as in the target compound) reduces D₂ receptor affinity relative to para‑methyl analogs while preserving or enhancing σ₁ binding [REFS-1, REFS-2]. The closest commercially available comparator, 1‑(butan‑2‑yl)‑4‑(3‑methylbenzyl)piperazine (meta isomer), is expected to display a different selectivity fingerprint, although no direct comparative binding data between the two isomers have been published.

positional isomer dopamine D2 serotonin 5‑HT1A

Recommended Application Scenarios for 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine Based on Current Evidence


Sigma‑1 / Sigma‑2 Receptor Pharmacological Tool in Academic Screening Cascades

The compound is structurally aligned with known high‑affinity sigma receptor ligands containing ortho‑methylbenzyl and branched‑alkyl motifs [REFS-1, REFS-2]. It is best deployed as a screening‑deck component in sigma‑1 vs. sigma‑2 selectivity panels, where its unique sec‑butyl / ortho‑methyl substitution combination fills a gap in commercially explored chemical space. Any binding data generated should be directly compared with the unsubstituted benzyl and para‑methyl isomers to validate predicted selectivity trends.

CNS Penetration Probe in Rodent Pharmacokinetic Studies

With a LogP of 1.66 and moderate tPSA (81.1 Ų) , the compound falls within the favorable CNS MPO range [3]. It can be used as a tool to assess the impact of sec‑butyl vs. n‑butyl substitution on brain‑to‑plasma ratios in cassette‑dosing PK studies, provided it is co‑formulated with its closest alkyl‑chain analogs for direct comparison.

Positional Isomer Comparator for Structure–Activity Relationship (SAR) Exploration

When co‑acquired with 1‑(butan‑2‑yl)‑4‑(3‑methylbenzyl)piperazine and 1‑(butan‑2‑yl)‑4‑(4‑methylbenzyl)piperazine, this ortho‑methyl isomer enables a complete positional scan. Such a set is valuable for medicinal chemistry teams optimizing receptor subtype selectivity, as ortho, meta, and para substitution are known to differentially impact D₂, 5‑HT₁A, and sigma receptor engagement [1].

Quote Request

Request a Quote for 1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.